![molecular formula C11H11N7O2S B2506337 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034353-82-5](/img/structure/B2506337.png)

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

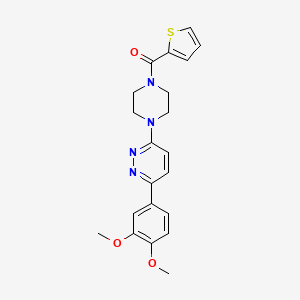

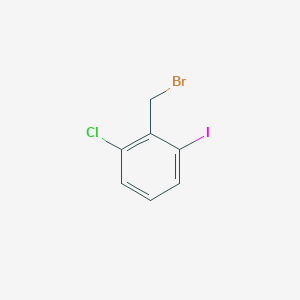

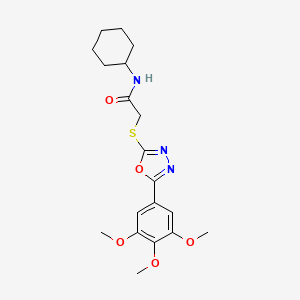

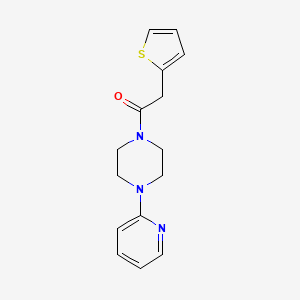

The synthesis of compounds related to "N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide" involves multi-step reactions starting with basic heterocyclic compounds and proceeding through various intermediates. For instance, the synthesis of coumarin substituted triazolo-thiadiazine derivatives begins with the fusion of 5-methyl isoxazole-3-carboxylic acid with thiocarbohydrazide to form an intermediate, which is then reacted with substituted 3-(2-bromo acetyl) coumarins to yield the final products in good to excellent yields . Similarly, the synthesis of 1,2,4-triazol-3-ylmethyl derivatives involves the treatment of a hydrazide with phenylisothiocyanate or carbon disulfide to afford thiosemicarbazide and oxadiazole derivatives, which are further modified to obtain the final compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques. For example, the structure of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides was confirmed by complex spectral studies, including IR, NMR, and mass spectrometry . These techniques are crucial for verifying the successful synthesis of the desired compounds and for determining their molecular structures.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by cyclization, alkylation, and condensation steps. Cyclization reactions are often facilitated by dehydrosulfurization or by refluxing with acetic acid . Alkylation reactions are performed using reagents like dimethyl sulfate or ethyl chloroacetate . Condensation reactions are used to attach various moieties to the core structure, as seen in the synthesis of sugar hydrazones from hydrazide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized by their analytical and spectroscopic data. The compounds exhibit a range of activities, including antioxidant and antimicrobial properties. For instance, certain derivatives have shown significant antioxidant ability, surpassing that of standard antioxidants like ascorbic acid and BHT in DPPH and FRAP assays . Additionally, some compounds have demonstrated promising antibacterial and antifungal activities, which were evaluated using well diffusion methods and compared with standard drugs .

Case Studies

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A study by Kamal et al. (2011) described the synthesis and anticancer activities of compounds based on the scaffolds of related heterocyclic compounds, demonstrating moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Compounds from these series were shown to inhibit cancer cell growth potentially through the inhibition of tubulin polymerization (Kamal et al., 2011).

Research on the synthesis and antimicrobial evaluation of thienopyrimidine derivatives by Bhuiyan et al. (2006) reported pronounced antimicrobial activity, highlighting the therapeutic potential of such compounds in treating microbial infections (Bhuiyan et al., 2006).

Antioxidant and Anticancer Properties

- A study by Sunil et al. (2010) investigated the antioxidant property of triazolo-thiadiazoles, showing significant antioxidant activity and suggesting potential for therapeutic use in diseases where oxidative stress plays a role (Sunil et al., 2010).

Antimicrobial and Antifungal Activities

- Gilani et al. (2011) synthesized novel derivatives and tested their antimicrobial properties against various bacterial and fungal strains, revealing moderate to good inhibition and suggesting potential applications in antimicrobial therapy (Gilani et al., 2011).

Pharmacological Evaluation

- A pharmacological evaluation of condensed heterocyclic derivatives by Amir et al. (2007) showed significant anti-inflammatory and analgesic potentials, highlighting the utility of such compounds in developing new therapeutic agents (Amir et al., 2007).

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Cell division protein ZipA and its homolog . These proteins are essential for bacterial cell division and are found in organisms such as Escherichia coli (strain K12) and Shigella flexneri .

Mode of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets, the Cell division protein ZipA and its homolog, by binding to them, potentially inhibiting their function and affecting cell division in these bacteria .

Biochemical Pathways

By potentially inhibiting the function of the Cell division protein ZipA and its homolog, the compound could disrupt the normal process of bacterial cell division .

Pharmacokinetics

The pharmacokinetic properties of similar triazole compounds suggest that they may have good absorption and distribution profiles

Result of Action

The result of the compound’s action would likely be the inhibition of bacterial cell division due to its interaction with the Cell division protein ZipA and its homolog . This could potentially lead to the death of the bacteria, making the compound a potential candidate for antibacterial therapy.

Propiedades

IUPAC Name |

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N7O2S/c1-6-10(21-17-13-6)11(19)12-5-8-15-14-7-3-4-9(20-2)16-18(7)8/h3-4H,5H2,1-2H3,(H,12,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGGYHJREAWJEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2506259.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2506260.png)

![(E)-3-(3-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2506261.png)

![(E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2506262.png)

![N-(2-Bromophenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2506265.png)

![4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2506266.png)

![(2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2506267.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506269.png)